4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole
Description
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole (CAS: 108354-38-7) is a halogenated pyrazole derivative characterized by a bromo substituent at position 4, a 2-chloroethyl group at position 1, and a methyl group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and coordination complexes. Its structure combines electrophilic (bromo and chloro) and steric (methyl) groups, enabling diverse reactivity patterns. Commercial availability is confirmed via suppliers like CymitQuimica (1g to 10g quantities) .
Properties
IUPAC Name |
4-bromo-1-(2-chloroethyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDUWHKZXWHRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672526 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-38-7 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors.
Mode of Action
It’s known that brominated compounds often undergo electrophilic aromatic substitution reactions. In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring.
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors.
Pharmacokinetics
It’s known that the compound is slightly soluble in water, which could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents. This suggests that exposure to heat, moisture, or oxidizing agents could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of liver alcohol dehydrogenase. This compound interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to inhibit oxidative phosphorylation and ATP exchange reactions. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit calcium uptake in cells, affecting cellular metabolism and energy production. Additionally, it has been observed to cause mutations in certain bacterial strains, indicating its potential impact on genetic material.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with liver alcohol dehydrogenase results in the inhibition of the enzyme’s activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its inhibitory effects. Long-term exposure to this compound can result in sustained inhibition of cellular processes, affecting overall cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular and physiological processes. Toxicity studies have indicated that high doses can cause severe damage to liver and kidney tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it has been shown to inhibit liver alcohol dehydrogenase, affecting the metabolism of alcohols in the liver. This compound may also influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, affecting its accumulation and activity. The distribution of this compound within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Biological Activity
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 1,2-dichloroethane (DCE) under basic conditions. The process can be summarized as follows:
-
Starting Materials :
- 4-Bromo-3-methyl-1H-pyrazole
- 1,2-Dichloroethane
- Aqueous Sodium Hydroxide (NaOH)
- Phase Transfer Catalyst (e.g., tetrabromoammonium chloride)
- Reaction Conditions : The reaction is conducted at elevated temperatures (typically around 40-50°C) to facilitate the formation of the desired product with high yield.
The primary mechanism of action for this compound is its role as an alkylating agent , similar to mechlorethamine. It interacts with DNA by forming covalent bonds, leading to cross-linking which inhibits DNA replication and transcription. This results in:
- Inhibition of Cell Proliferation : The compound's ability to alkylate DNA prevents normal cellular processes, ultimately leading to cell death .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative activity against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 5.0 |
| Breast Cancer | MDA-MB-231 | 4.5 |
| Liver Cancer | HepG2 | 6.0 |
| Colorectal Cancer | HCT116 | 7.5 |
| Renal Cancer | 786-O | 8.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound may have potential applications in treating bacterial infections .
Case Studies
Several case studies have been documented regarding the biological activity of pyrazole derivatives:
- Anticancer Study : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, with an IC50 value indicating potent activity .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the pyrazole derivative showed superior antimicrobial activity against S. aureus, suggesting its potential as an alternative treatment option .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest that they exhibit linear pharmacokinetics with good oral bioavailability. Understanding these parameters is crucial for optimizing dosing regimens in potential therapeutic applications .
Scientific Research Applications
Enzyme Inhibition
4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole has demonstrated potential as an enzyme inhibitor. Specifically, it has been shown to inhibit liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism . This inhibition could have implications for developing treatments for alcohol-related disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, such as lung (A549), breast (MCF7), and colorectal cancer cells . The compound's mechanism may involve targeting specific kinases involved in cell cycle regulation, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory and Antimicrobial Properties
The compound may also exhibit anti-inflammatory and antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against bacterial strains like E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger at concentrations comparable to standard antibiotics . These properties enhance its therapeutic profile, suggesting potential applications in treating infections and inflammatory conditions.
Synthesis and Evaluation
In one study, researchers synthesized several pyrazole derivatives to evaluate their cytotoxic effects on cancer cell lines. The results indicated that modifications to the pyrazole structure could enhance biological efficacy, with some derivatives showing potent antiproliferative activity .
Another notable study focused on the synthesis of novel pyrazole derivatives aimed at targeting Aurora-A kinase, critical for regulating the cell cycle. The most promising derivative exhibited strong inhibitory potential against this kinase, indicating its potential application in cancer treatment .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Inhibits liver alcohol dehydrogenase; potential for treating alcohol-related disorders |
| Anticancer Activity | Inhibits growth of various cancer cell lines; potential as a cancer therapeutic |
| Anti-inflammatory Properties | Exhibits anti-inflammatory effects; potential use in treating inflammatory diseases |
| Antimicrobial Activity | Effective against bacterial strains and fungi; possible applications in infectious disease treatment |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethyl Group
The 2-chloroethyl group undergoes bimolecular nucleophilic substitution (S_N2) reactions due to its primary alkyl halide structure. Key findings include:
Mechanistic studies confirm inversion of configuration at the carbon center during S_N2 displacement. Polar aprotic solvents enhance reaction rates due to increased nucleophilicity.
Palladium-Catalyzed Cross-Coupling at C4-Bromine
The bromine at position 4 participates in Suzuki-Miyaura coupling and direct arylation with aryl halides. Representative examples:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Arylpyrazole | 85% | |
| Direct arylation | PdCl(C₃H₅)(dppb), KOAc, DMA, 150°C | C5-Arylated pyrazole | 90% |
The reaction tolerates electron-withdrawing substituents (e.g., NO₂, CN) on aryl partners but shows reduced efficiency with electron-donating groups (e.g., OMe) .
Formation of Coordination Complexes
The pyrazole ring acts as a ligand in transition metal complexes:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| PdCl₂ | Reflux in acetonitrile | [Pd(κ²-N,N-pyrazole)Cl₂] | Catalysis | |
| Cu(NO₃)₂ | Room temperature, ethanol | Mononuclear Cu(II) complex | Material science |
X-ray crystallography confirms bidentate coordination via pyrazole nitrogen atoms.
Electrophilic Substitution at Pyrazole Ring
The electron-rich pyrazole ring undergoes electrophilic substitution at unsubstituted positions:
| Reaction | Reagent | Position Substituted | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 58% | |
| Sulfonation | SO₃/H₂SO₄ | C5 | 52% |
Substitution at C5 is favored due to the directing effects of the methyl group at C3 .
Dehalogenation and Functionalization
Controlled dehalogenation of the C4-bromine enables further functionalization:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂/Pd-C, EtOH | 1-(2-Chloroethyl)-3-methylpyrazole | 94% | |
| Mg/THF | Grignard intermediate | 78% |
The debrominated product serves as a precursor for alkylation or acylation reactions .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| C4-Bromine | High (cross-coupling) | Suzuki, direct arylation |
| Chloroethyl | Moderate (S_N2) | Substitution with OH⁻, NH₃ |
| Pyrazole Ring | Low (electrophilic substitution) | Nitration, sulfonation |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Halogen-Substituted Pyrazoles
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, CAS N/A):
This derivative replaces the 2-chloroethyl group with a 4-chlorophenyl and introduces a ketone at position 3. The bromo substituent remains at position 4. LC/MS data (m/z 301–305 [M+H]+) indicate a higher molecular weight than the target compound. The phenyl group enhances aromatic interactions in therapeutic applications, as seen in antimicrobial activity studies .- 4-Bromo-3-(5-chlorothiophen-2-yl)-1H-pyrazole (CAS: 1935426-74-6): Substitution at position 3 with a 5-chlorothiophene ring introduces heterocyclic diversity.
Alkyl-Substituted Pyrazoles
4-Bromo-1-(2-hydroxyethyl)-1H-pyrazole (CAS: 214614-81-0):
Replacing the 2-chloroethyl group with a 2-hydroxyethyl group eliminates electrophilic reactivity (Cl → OH). This derivative is more hydrophilic (logP reduction by ~1.5 units), impacting bioavailability .4-Bromo-1-(oxetan-3-yl)-1H-pyrazole (CAS: 1374657-02-9):
The oxetane ring introduces conformational rigidity and improved metabolic stability compared to the flexible 2-chloroethyl chain. This modification is advantageous in drug design for CNS targets .
Carboxylic Acid Derivatives
Physicochemical and Spectroscopic Comparisons
Key Trends :
- Bromo substituents at position 4 consistently show strong deshielding in ¹H NMR (δ 7.5–8.5 ppm for adjacent protons).
- Chloroethyl groups exhibit distinct triplet splitting patterns in NMR due to coupling with adjacent CH2 groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
